molecular formula C21H23N3O2S B2608076 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide CAS No. 895413-29-3

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2608076
CAS No.: 895413-29-3
M. Wt: 381.49
InChI Key: SCYQQPSUEHEEPI-UHFFFAOYSA-N
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Description

N-(5-Methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core substituted with a 5-methoxybenzothiazole and a pyridin-3-ylmethyl group. Its structural features—including the benzothiazole ring (known for antimicrobial and antitumor activity) and pyridine moiety (common in kinase inhibitors)—suggest a mechanism involving enzyme or receptor binding .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-17-9-10-19-18(12-17)23-21(27-19)24(14-15-6-5-11-22-13-15)20(25)16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYQQPSUEHEEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine derivative in the presence of a base.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the reaction of the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxy group and benzothiazole ring.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Substituted derivatives of the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is an analysis of key analogues:

Compound Key Structural Differences Reported Activity/Use Reference
4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239) Benzamide core with 4-cyano substitution vs. cyclohexanecarboxamide Antifungal activity in S. cerevisiae; 89.4% purity, purchased via MolPort
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)... Oxazolidinone and trifluoromethylphenyl groups; distinct cyclohexene-linked pharmacophore Patent-specified compound; likely targets inflammatory or metabolic disorders
(S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methyl... Indazole-pyrrolopyridine hybrid; acetylated sulfonamide Anticancer candidate (kinase inhibition inferred from structure)

Key Observations

In contrast, the oxazolidinone-containing patent compound () introduces rigidity and electron-withdrawing trifluoromethyl groups, which are typical in protease or kinase inhibitors .

Bioactivity Insights :

  • MMV001239 demonstrated antifungal activity in S. cerevisiae assays, suggesting that the 5-methoxybenzothiazole-pyridine scaffold is critical for targeting fungal pathways. However, the target compound’s cyclohexane group may alter target specificity or potency .
  • The indazole-pyrrolopyridine analogue () highlights the importance of heterocyclic diversity; its sulfonamide and acetylated groups are hallmarks of kinase inhibitors (e.g., JAK/STAT or EGFR targets) .

Synthetic Feasibility: MMV001239 was commercially available at 89.4% purity, indicating scalable synthesis, while the patent compound’s complex stereochemistry (e.g., (4S,5R)-oxazolidinone) suggests challenges in manufacturing .

Data Gaps and Limitations

  • No direct pharmacological or pharmacokinetic data (e.g., IC50, bioavailability) are available for the target compound.
  • Structural comparisons are inferred; functional studies are required to validate mechanistic hypotheses.

Biological Activity

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is a novel compound with potential therapeutic applications. Its structure features a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₇N₅O₂S
Molecular Weight 379.4 g/mol
CAS Number 1170596-93-6
Structural Formula Chemical Structure

Antimicrobial Activity

Research has shown that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. In a study focusing on similar compounds, certain derivatives demonstrated effective inhibition against various bacterial strains and fungi, including Candida albicans and Bacillus subtilis . Although specific data on N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide is limited, it is reasonable to hypothesize that it may share similar antimicrobial properties due to the presence of the benzothiazole structure.

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer activity. A study reported that compounds related to benzothiazoles exhibited cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents . The specific compound may also exhibit similar effects, although direct studies are needed to confirm this.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. In preliminary assessments using zebrafish embryos, certain benzothiazole derivatives were classified as having low toxicity, with lethal concentrations above 20 mg/L . Future studies on N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide should include comprehensive toxicity evaluations to establish its safety for potential therapeutic use.

Case Studies and Research Findings

  • Inhibition Studies : In one study, benzothiazole derivatives showed promising results in inhibiting fungal pathogens such as Botrytis cinerea, with effective concentrations reported . This suggests that N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide may also possess fungicidal properties worth investigating.
  • Structure–Activity Relationship (SAR) : Analyzing the SAR of related compounds can provide insights into how modifications affect biological activity. For instance, the presence of specific substituents on the benzothiazole ring can enhance or diminish activity against targeted pathogens . Understanding these relationships can guide future modifications of this compound for improved efficacy.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide?

The synthesis of this compound typically involves multi-step reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for condensation steps to ensure efficient coupling of the benzothiazole and pyridinylmethyl moieties.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or pyridine) enhance nucleophilic substitution and amide bond formation .
  • Reaction time : Extended stirring (12–24 hours) ensures completion of intermediate steps, monitored via TLC .
    Post-synthesis, purification via column chromatography or recrystallization (e.g., using methanol) is critical to achieve >95% purity, validated by HPLC and 1H/13C^1 \text{H}/\text{}^{13}\text{C} NMR .

Q. How is the structural integrity of this compound validated after synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1H^1 \text{H} NMR confirms the presence of methoxy (δ 3.8–4.0 ppm), benzothiazole aromatic protons (δ 7.2–8.1 ppm), and pyridinylmethyl groups (δ 4.5–4.7 ppm). 13C^{13}\text{C} NMR verifies the cyclohexanecarboxamide carbonyl (δ ~170 ppm) .
  • X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonds (e.g., N–H···N) stabilizing the crystal lattice, as seen in analogous benzothiazole derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) matching the theoretical molecular formula .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize batch effects.
  • Solubility differences : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Target specificity : Employ in silico molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as observed in structurally similar nitazoxanide derivatives .
    Cross-validation with orthogonal assays (e.g., SPR for binding kinetics and enzymatic inhibition assays) is recommended .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

The compound’s benzothiazole and pyridinylmethyl groups contribute to:

  • Hydrogen-bonding : The amide N–H acts as a donor, while the pyridine nitrogen serves as an acceptor, mimicking natural substrates of enzymes like kinases or proteases .
  • Lipophilicity : The cyclohexane ring enhances membrane permeability (logP ~2.8 predicted via ChemAxon), critical for cellular uptake .
  • Conformational rigidity : The fused benzothiazole ring restricts rotation, favoring binding to hydrophobic pockets, as seen in thiazole-based inhibitors .
    Density Functional Theory (DFT) calculations can quantify charge distribution and frontier molecular orbitals to rationalize reactivity .

Q. What methodologies elucidate the metabolic stability and degradation pathways of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track demethylation of the methoxy group or oxidation of the pyridine ring .
  • Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) or UV light to identify hydrolytic (amide bond cleavage) or photolytic degradation products .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the compound’s enzyme inhibition potency?

  • Replicate assays : Use identical enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate concentrations.
  • Crystallographic validation : Co-crystallize the compound with the target enzyme (e.g., PFOR) to confirm binding mode, as done for nitazoxanide derivatives .
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Methodological Recommendations

Q. What computational tools are recommended for predicting off-target interactions?

  • SwissTargetPrediction : Input the SMILES string to prioritize kinase or GPCR targets.
  • Molecular Dynamics (MD) simulations : Use GROMACS to simulate binding stability over 100 ns, focusing on key residues (e.g., catalytic serine in proteases) .
  • ADMET prediction : Tools like ADMETLab 2.0 assess bioavailability and toxicity risks .

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